molecular formula C15H23N3O B7413735 1-Cyclohexyl-3-[2-(6-methylpyridin-2-yl)ethyl]urea

1-Cyclohexyl-3-[2-(6-methylpyridin-2-yl)ethyl]urea

Cat. No.: B7413735
M. Wt: 261.36 g/mol
InChI Key: UUSNCNPDCMPPLK-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[2-(6-methylpyridin-2-yl)ethyl]urea is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a cyclohexyl group, a pyridinyl group, and an ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-[2-(6-methylpyridin-2-yl)ethyl]urea typically involves the reaction of cyclohexyl isocyanate with 2-(6-methylpyridin-2-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-[2-(6-methylpyridin-2-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[2-(6-methylpyridin-2-yl)ethyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-3-[2-(5-methylpyridin-2-yl)ethyl]urea
  • 1-Cyclohexyl-3-[2-(4-methylpyridin-2-yl)ethyl]urea
  • 1-Cyclohexyl-3-[2-(3-methylpyridin-2-yl)ethyl]urea

Uniqueness

1-Cyclohexyl-3-[2-(6-methylpyridin-2-yl)ethyl]urea is unique due to the specific positioning of the methyl group on the pyridinyl ring. This structural feature can influence its chemical reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-cyclohexyl-3-[2-(6-methylpyridin-2-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-12-6-5-9-14(17-12)10-11-16-15(19)18-13-7-3-2-4-8-13/h5-6,9,13H,2-4,7-8,10-11H2,1H3,(H2,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSNCNPDCMPPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CCNC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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